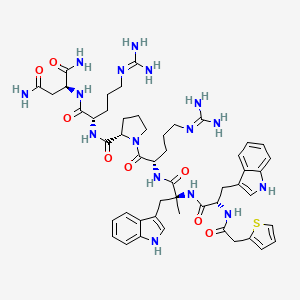
NMUR1 Agonist C7b
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CPN-267 is a Neuromedin U receptor 1 (NMUR1) selective agonist. It is a hexapeptide based on the C-terminal core peptide of human neuromedin U. The compound is known for its ability to suppress body weight gain in mice, making it a potential candidate for obesity research .
Preparation Methods
CPN-267 is synthesized through a series of peptide coupling reactions. The synthetic route involves the α-methylation of the tryptophan residue at position 3, which enhances the peptide’s agonistic activity and selectivity for NMUR1 . The industrial production methods for CPN-267 are not widely documented, but typically involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain.
Chemical Reactions Analysis
CPN-267 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan residues.
Reduction: Reduction reactions can occur at the peptide bonds, although these are less common.
Substitution: Substitution reactions can take place at the amino acid side chains, particularly at the arginine and asparagine residues.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CPN-267 has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in neuromedin U receptor signaling pathways.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
CPN-267 exerts its effects by selectively binding to the Neuromedin U receptor 1 (NMUR1). This binding activates the receptor, leading to downstream signaling pathways that regulate various physiological processes, including appetite and body weight. The α-methylation of the tryptophan residue at position 3 enhances the peptide’s binding affinity and selectivity for NMUR1 .
Comparison with Similar Compounds
CPN-267 is unique due to its high selectivity for NMUR1 compared to other neuromedin U receptor agonists. Similar compounds include:
Neuromedin U: The natural ligand for NMUR1, but with lower selectivity and stability.
CPN-268: Another NMUR1 agonist with similar structure but different pharmacokinetic properties.
CPN-267’s enhanced selectivity and stability make it a valuable tool for studying NMUR1 signaling and developing therapeutic agents .
Properties
Molecular Formula |
C50H66N16O8S |
|---|---|
Molecular Weight |
1051.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-thiophen-2-ylacetyl)amino]propanoyl]amino]-2-methylpropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C50H66N16O8S/c1-50(25-29-27-60-34-14-5-3-12-32(29)34,65-44(71)38(61-41(68)23-30-10-9-21-75-30)22-28-26-59-33-13-4-2-11-31(28)33)47(74)64-36(16-7-19-58-49(55)56)46(73)66-20-8-17-39(66)45(72)62-35(15-6-18-57-48(53)54)43(70)63-37(42(52)69)24-40(51)67/h2-5,9-14,21,26-27,35-39,59-60H,6-8,15-20,22-25H2,1H3,(H2,51,67)(H2,52,69)(H,61,68)(H,62,72)(H,63,70)(H,64,74)(H,65,71)(H4,53,54,57)(H4,55,56,58)/t35-,36-,37-,38-,39-,50-/m0/s1 |
InChI Key |
HIFICJJBGBSZMZ-YWIJTBFMSA-N |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CC6=CC=CS6 |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CC6=CC=CS6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-(Pyridin-2-Yl)ethyl]propanamide](/img/structure/B10815169.png)
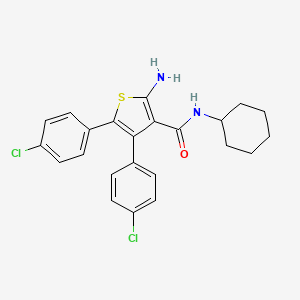
![2-({5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]pyrimidin-4-yl}amino)benzamide hydrochloride](/img/structure/B10815181.png)
![2-{[2-(1H-indazol-5-ylamino)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B10815185.png)
![N-[(2s)-1-Hydroxybutan-2-Yl]-3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanamide](/img/structure/B10815189.png)
![2-[4-[[5-Methyl-2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenoxy]acetamide](/img/structure/B10815195.png)
![4-[(4s)-5,5-Dimethyl-2-Oxo-4-Phenyl-1,3-Oxazolidin-3-Yl]-N-(Quinolin-8-Yl)benzamide](/img/structure/B10815200.png)
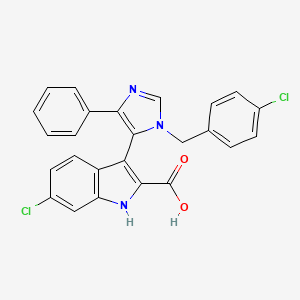
![1-N-(4-fluorocyclohexa-1,5-dien-1-yl)-1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]cyclopropane-1,1-dicarboxamide](/img/structure/B10815208.png)
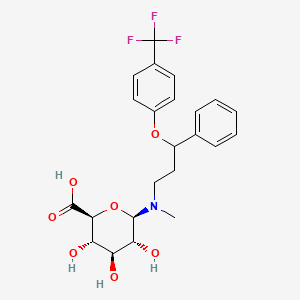
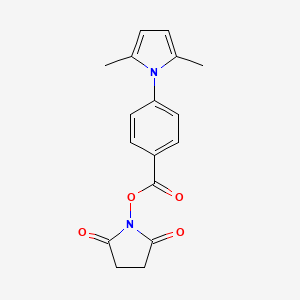

![N-[6-(4-fluoro-3-{2-[3-(trifluoromethyl)phenyl]acetamido}phenoxy)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B10815241.png)
![2-[4-(7-Methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-phenylacetamide](/img/structure/B10815252.png)
